![molecular formula C13H14ClN3 B2776345 5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1023817-31-3](/img/structure/B2776345.png)
5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C13H14ClN3. Its molecular weight is 247.72 .
Synthesis Analysis
While specific synthesis methods for “5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” were not found, related compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Molecular Structure Analysis
The molecular structure of “5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” consists of a pyrazolo[4,3-c]pyridine core with a benzyl group at the 5-position and a chlorine atom at the 3-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” include a molecular weight of 247.72. Other properties such as density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Molecules
Pyrazolopyridines, including the compound , are known for their utility in synthesizing a wide range of biologically active molecules. Their structural similarity to purine bases like adenine and guanine makes them particularly valuable in medicinal chemistry . Researchers have utilized these compounds to create novel pharmaceuticals that interact with various biological pathways.
Development of Antiviral Agents
The pyrazolopyridine scaffold is instrumental in the development of antiviral agents. Its ability to mimic nucleotide structures allows it to interfere with viral replication processes. This has been explored in the context of HIV-1, where derivatives of pyrazolopyridines have shown potential in inhibiting the virus’s lifecycle .
Anticancer Research
Compounds based on the pyrazolopyridine core have been investigated for their anticancer properties. They have been found to exhibit activity against various cancer cell lines, including renal and leukemia cells. The compound’s ability to be modified at multiple positions makes it a versatile tool for designing targeted cancer therapies .
Neurological Disorder Treatments
The structural versatility of pyrazolopyridines also extends to the treatment of neurological disorders. Derivatives of this compound have been studied for their potential in treating conditions such as Parkinson’s disease, where they may offer neuroprotective effects or modulate neurotransmitter systems .
Anti-Inflammatory Applications
Inflammation is a complex biological response, and pyrazolopyridine derivatives have been explored for their anti-inflammatory capabilities. By modulating key enzymes and signaling pathways involved in the inflammatory response, these compounds could lead to new treatments for chronic inflammatory diseases .
Enzyme Inhibition
Enzyme inhibitors are crucial in both understanding biochemical pathways and developing drugs. Pyrazolopyridines can be tailored to inhibit specific enzymes, which is valuable for research into metabolic diseases and the development of enzyme-targeted drugs .
Wirkmechanismus
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that 5-benzyl-3-chloro-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine may interact with its target protein (such as cdk2) and inhibit its activity . This inhibition could lead to alterations in cell cycle progression, potentially inducing apoptosis in cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds that inhibit cdk2 have been shown to significantly inhibit the growth of certain cell lines . They can cause alterations in cell cycle progression and induce apoptosis within cells .
Eigenschaften
IUPAC Name |
5-benzyl-3-chloro-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCBXLNKWCSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
1023817-31-3 |
Source
|
Record name | 5-benzyl-3-chloro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.